4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
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Overview
Description
4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2O and a molecular weight of 253.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile typically involves the reaction of 4,5-dichloro-8-methoxyquinoline with cyanogen bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-8-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
4,5-Dichloro-8-methoxyquinoline-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloroquinoline-3-carbonitrile
- 8-Methoxyquinoline-3-carbonitrile
- 4,5-Dichloro-8-hydroxyquinoline-3-carbonitrile
Uniqueness
4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is unique due to the presence of both chlorine and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
4,5-dichloro-8-methoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-8-3-2-7(12)9-10(13)6(4-14)5-15-11(8)9/h2-3,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSBOUWYRVJBCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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